4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid
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Overview
Description
4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains both imidazole and pyrimidine rings, which are known for their biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-methylimidazole with a difluoromethylating agent, followed by the introduction of a carboxylic acid group at the 8-position of the pyrimidine ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The imidazole and pyrimidine rings can interact with nucleic acids and proteins, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 4-(Difluoromethyl)pyrimidine-2-carboxylic acid
Uniqueness
4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid is unique due to its specific combination of functional groups and ring structures. The presence of both difluoromethyl and carboxylic acid groups, along with the imidazo[1,5-a]pyrimidine core, provides distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C9H7F2N3O2 |
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Molecular Weight |
227.17 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid |
InChI |
InChI=1S/C9H7F2N3O2/c1-4-2-5(7(10)11)14-3-12-6(9(15)16)8(14)13-4/h2-3,7H,1H3,(H,15,16) |
InChI Key |
DALAOFFVTJFGJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N=CN2C(=C1)C(F)F)C(=O)O |
Origin of Product |
United States |
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